molecular formula C19H18O5 B14286282 3-(3,4-Diethoxyphenyl)-7-hydroxy-4H-1-benzopyran-4-one CAS No. 138948-70-6

3-(3,4-Diethoxyphenyl)-7-hydroxy-4H-1-benzopyran-4-one

Cat. No.: B14286282
CAS No.: 138948-70-6
M. Wt: 326.3 g/mol
InChI Key: RRSVQCODFUUTGW-UHFFFAOYSA-N
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Description

3-(3,4-diethoxyphenyl)-7-hydroxy-4H-chromen-4-one is a chemical compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities and are commonly found in various plants. This compound is characterized by the presence of a chromen-4-one core structure with a 3,4-diethoxyphenyl group and a hydroxyl group at the 7th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-diethoxyphenyl)-7-hydroxy-4H-chromen-4-one typically involves the condensation of 3,4-diethoxybenzaldehyde with 2-hydroxyacetophenone in the presence of a base, such as potassium hydroxide, under reflux conditions. The reaction proceeds through an aldol condensation mechanism, followed by cyclization to form the chromen-4-one core.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-diethoxyphenyl)-7-hydroxy-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7th position can be oxidized to form a ketone.

    Reduction: The chromen-4-one core can be reduced to form a dihydro derivative.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 3-(3,4-diethoxyphenyl)-7-oxo-4H-chromen-4-one.

    Reduction: Formation of 3-(3,4-diethoxyphenyl)-7-hydroxy-4H-dihydrochromen-4-one.

    Substitution: Formation of derivatives with various functional groups replacing the ethoxy groups.

Scientific Research Applications

3-(3,4-diethoxyphenyl)-7-hydroxy-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex flavonoid derivatives.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and cardiovascular disorders.

    Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of 3-(3,4-diethoxyphenyl)-7-hydroxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxyl group can donate hydrogen atoms to neutralize free radicals.

    Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.

    Anticancer Activity: Induces apoptosis in cancer cells through the activation of caspases and the inhibition of cell proliferation pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethoxyphenylacetic acid
  • 3,4-Dimethoxyphenol
  • 3,4-Dihydroxyphenylacetic acid

Uniqueness

3-(3,4-diethoxyphenyl)-7-hydroxy-4H-chromen-4-one is unique due to its specific substitution pattern on the chromen-4-one core, which imparts distinct biological activities compared to other similar compounds. The presence of both ethoxy groups and a hydroxyl group allows for a diverse range of chemical modifications and biological interactions.

Properties

CAS No.

138948-70-6

Molecular Formula

C19H18O5

Molecular Weight

326.3 g/mol

IUPAC Name

3-(3,4-diethoxyphenyl)-7-hydroxychromen-4-one

InChI

InChI=1S/C19H18O5/c1-3-22-16-8-5-12(9-18(16)23-4-2)15-11-24-17-10-13(20)6-7-14(17)19(15)21/h5-11,20H,3-4H2,1-2H3

InChI Key

RRSVQCODFUUTGW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O)OCC

Origin of Product

United States

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